

Interaction of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- with proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Cat. No.: B1293662

[Get Quote](#)

An In-depth Technical Guide to the Protein Interactions of Polyetheramine Linkers in PROTACs, Focusing on 4,7,10-Trioxa-1,13-tridecanediamine

Abstract

This technical guide provides a detailed examination of the interactions between polyetheramines and proteins, with a specific focus on 4,7,10-Trioxa-1,13-tridecanediamine (CAS 4246-51-9). While direct quantitative data on the protein binding of **1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-** is scarce, the closely related and structurally similar compound 4,7,10-Trioxa-1,13-tridecanediamine serves a critical and well-documented role as a flexible, hydrophilic linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the mechanism of PROTACs, the function of the polyetheramine linker, experimental protocols for evaluating PROTAC efficacy, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 4,7,10-Trioxa-1,13-tridecanediamine

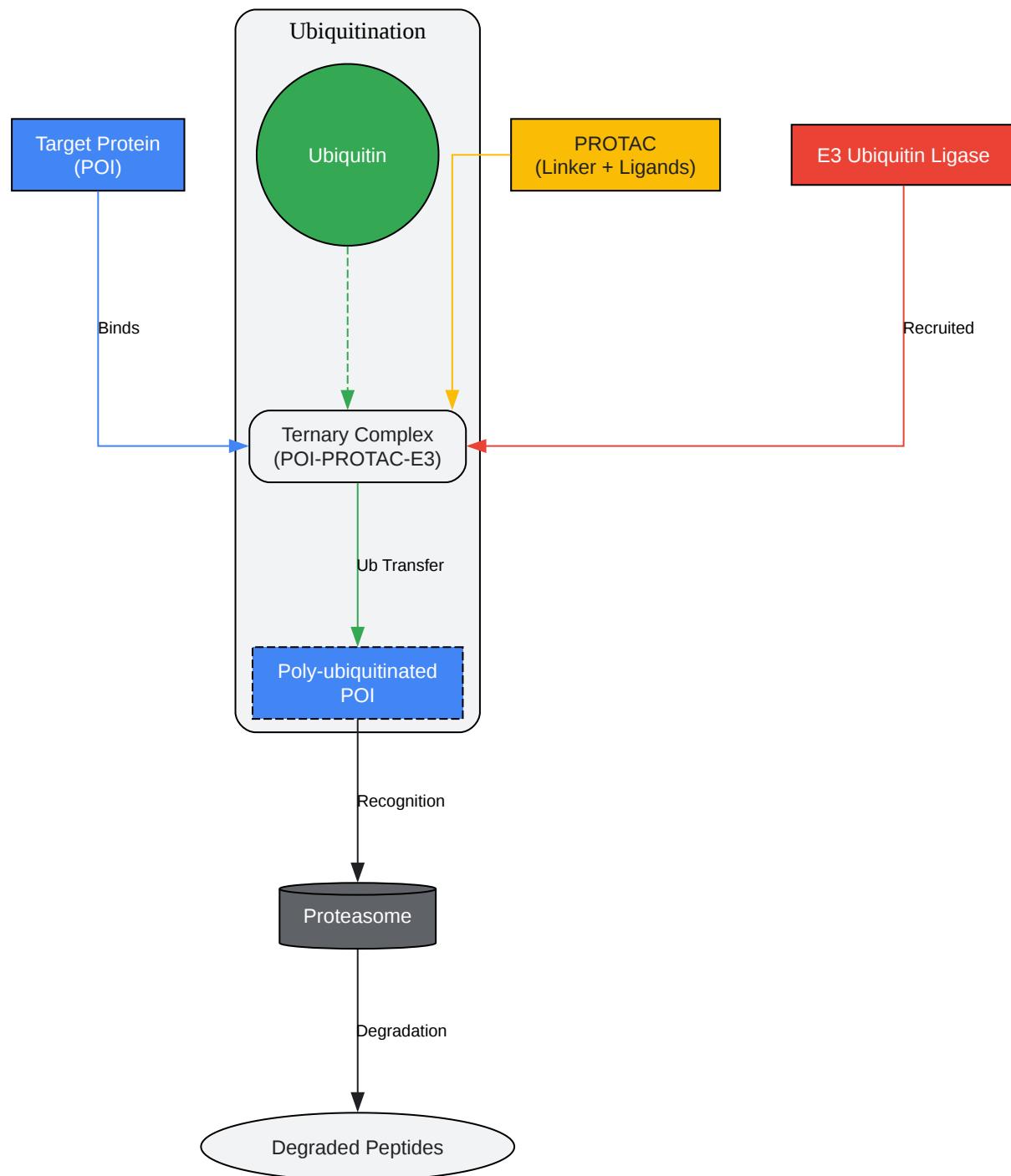
4,7,10-Trioxa-1,13-tridecanediamine is a diamine compound featuring a polyethylene glycol (PEG)-based backbone.^{[1][2]} Its structure imparts hydrophilicity and flexibility, which are crucial properties for its primary application in modern pharmacology as a linker molecule.^[1] The compound is a key building block in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery.^{[1][3]}

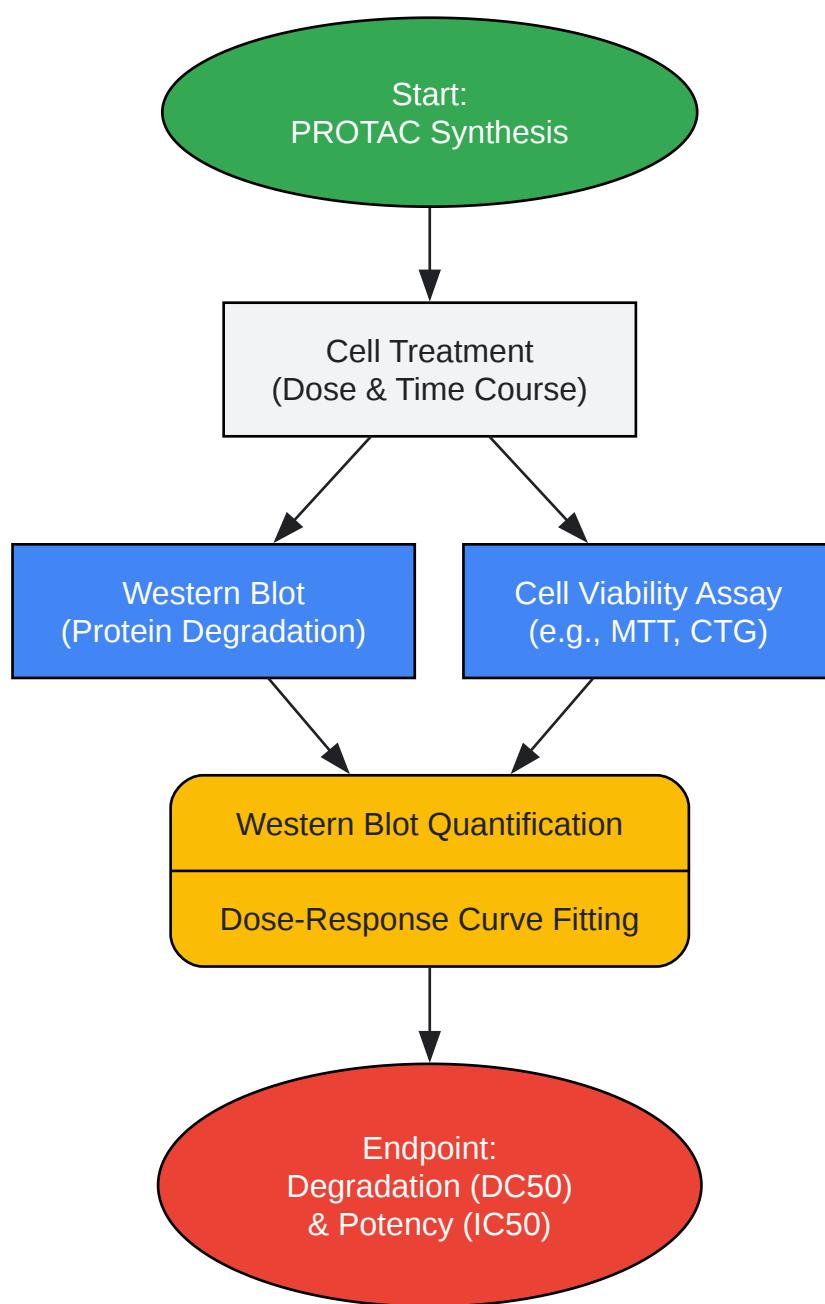
Physicochemical Properties:

Property	Value	Reference
CAS Number	4246-51-9	[4] [5] [6]
Molecular Formula	C10H24N2O3	[2] [4] [6]
Molecular Weight	220.31 g/mol	[2] [4]
Appearance	Liquid	[5]
Boiling Point	310.6°C at 760 mmHg	[2]
Melting Point	-32°C	[2]
Density	1.005 g/mL	[2]
Synonyms	O,O'-Bis(3-aminopropyl)diethylene glycol, Diethylene Glycol Bis(3-aminopropyl) Ether	[4] [7]

The Role in Protein Interactions: PROTAC Linker

The primary and most significant interaction of 4,7,10-Trioxa-1,13-tridecanediamine with proteins occurs when it is incorporated as a linker into a PROTAC molecule.[\[1\]](#)[\[2\]](#) A PROTAC consists of three components: a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[\[3\]](#)


The function of the linker is not merely passive. Its length, flexibility, and hydrophilicity are critical for:


- Enhancing Solubility: The hydrophilic nature of the trioxa-alkane chain can improve the solubility and cell permeability of the entire PROTAC molecule, which is often large and may have poor pharmacokinetic properties.[\[1\]](#)
- Enabling Ternary Complex Formation: The linker's flexibility allows for the correct spatial orientation of the POI and E3 ligase, facilitating the formation of a stable and productive

ternary complex (POI-PROTAC-E3 Ligase).[\[1\]](#) This complex is essential for the subsequent ubiquitination of the target protein.

Mechanism of Action

The interaction is indirect but powerful. The PROTAC molecule, via its specific ligands, brings the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. bocsci.com [bocsci.com]
- 3. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE | CAS#:4246-51-9 | Chemsric [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]
- 6. 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyoxy)]bis- [webbook.nist.gov]
- 7. 3,3'-(Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine) [cymitquimica.com]
- To cite this document: BenchChem. [Interaction of 1-Propanamine, 3,3'-(1,2-ethanediylbis(oxy))bis- with proteins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293662#interaction-of-1-propanamine-3-3-1-2-ethanediylbis-oxy-bis-with-proteins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com